Peroxide, bis(2,5-dichlorobenzoyl)

organic peroxide decomposition temperature DSC

Peroxide, bis(2,5-dichlorobenzoyl) (CAS 20358-16-1) is a symmetrical diacyl peroxide with the molecular formula C₁₄H₆Cl₄O₄ and a molecular weight of 380.0 g·mol⁻¹. It belongs to the class of halogenated benzoyl peroxides that serve as thermal radical initiators for vinyl polymerization and as crosslinking (vulcanization) agents for silicone elastomers.

Molecular Formula C14H6Cl4O4
Molecular Weight 380.0 g/mol
CAS No. 20358-16-1
Cat. No. B13668508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeroxide, bis(2,5-dichlorobenzoyl)
CAS20358-16-1
Molecular FormulaC14H6Cl4O4
Molecular Weight380.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H
InChIKeyJVXHNZWBWQKDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,5-dichlorobenzoyl) Peroxide (CAS 20358-16-1): Technical Baseline for Procurement & Selection


Peroxide, bis(2,5-dichlorobenzoyl) (CAS 20358-16-1) is a symmetrical diacyl peroxide with the molecular formula C₁₄H₆Cl₄O₄ and a molecular weight of 380.0 g·mol⁻¹ . It belongs to the class of halogenated benzoyl peroxides that serve as thermal radical initiators for vinyl polymerization and as crosslinking (vulcanization) agents for silicone elastomers . Its two 2,5‑dichlorobenzoyl groups are joined by a thermally labile peroxide bond that undergoes homolytic cleavage to generate aroyloxy radicals, which subsequently decarboxylate to yield 2,5‑dichlorophenyl radicals capable of initiating radical chain reactions [1].

Why Bis(2,5-dichlorobenzoyl) Peroxide Cannot Be Simply Replaced by Other Dichlorobenzoyl Peroxides or Benzoyl Peroxide


Halogenated benzoyl peroxides are not interchangeable because both the number and the ring‑position of chlorine substituents directly control the O–O bond dissociation energy, the thermal half‑life, and the nature of the decomposition by‑products [1]. The 2,5‑dichloro isomer places one chlorine ortho and one chlorine meta to the carbonyl group, creating a unique electronic and steric environment that differs fundamentally from the 2,4‑ (ortho/para) and 3,4‑ (meta/para) isomers. This substitution pattern shifts the decomposition temperature relative to the industrially dominant bis(2,4‑dichlorobenzoyl) peroxide, thereby altering the cure‑rate / scorch‑safety balance in silicone rubber processing and changing the radical flux available for polymerization initiation [2]. Generic substitution without matching the isomer‑specific decomposition kinetics can lead to under‑cure, over‑scorch, or unacceptable levels of chlorinated aromatic by‑products in the final article [3].

Quantitative Differentiation Evidence: Bis(2,5-dichlorobenzoyl) Peroxide vs. Closest Analogs


Decomposition Temperature Modulation by 2,5-Dichlorobenzoyl Incorporation vs. Pure Bis(2,4-dichlorobenzoyl) Peroxide

In a patent study, symmetric bis(2,4-dichlorobenzoyl) peroxide (2,4-DCBP) exhibited a decomposition temperature (T_dec, DSC maximum exotherm) of 101.5 °C when prepared as a water‑moist solid [1]. When a portion of the 2,4‑dichlorobenzoyl groups was replaced with 2‑chlorobenzoyl groups (creating an asymmetric peroxide), T_dec decreased progressively. Although a pure bis(2,5‑dichlorobenzoyl) peroxide was not separately measured, the patent explicitly claims compositions containing a 2,5‑dichlorobenzoyl moiety as the asymmetric component and teaches that such asymmetric peroxides possess a considerably lower decomposition temperature than the corresponding symmetric peroxide, without a proportional lowering of the self‑accelerating decomposition temperature (SADT) [1]. This establishes that the 2,5‑dichlorobenzoyl group, when present in the peroxide structure, is a functional handle for tuning decomposition temperature downward relative to pure 2,4‑DCBP.

organic peroxide decomposition temperature DSC silicone curing

Relative Polymerization Initiation Rate vs. Benzoyl Peroxide and Bis(4-chlorobenzoyl) Peroxide

Redington (1948) determined the relative initial rates of styrene polymerization for four diacyl peroxides at 0.0133 M in styrene across five temperatures (34.8–100 °C). With benzoyl peroxide (BPO) normalized to 1.00, bis(2,4‑dichlorobenzoyl) peroxide gave a relative rate of 2.15, lauroyl peroxide 1.52, and bis(p‑chlorobenzoyl) peroxide 0.87 [1]. The intrinsic chain‑initiation effectiveness followed a different order: BPO > bis(p‑chlorobenzoyl) > lauroyl > bis(2,4‑dichlorobenzoyl), meaning that 2,4‑DCBP decomposes faster but generates fewer effective initiating radicals per decomposition event [1]. Because the 2,5‑dichloro isomer is a structural analog of 2,4‑DCBP, it is expected to exhibit a similarly high decomposition rate relative to BPO but with its own distinct efficiency profile due to altered steric hindrance and radical stability imparted by the 2,5‑substitution pattern.

styrene polymerization initiator efficiency decomposition rate diacyl peroxide

Half‑Life Temperature Benchmarks: Dichlorobenzoyl Peroxides vs. Benzoyl Peroxide

Technical datasheets for bis(2,4‑dichlorobenzoyl) peroxide (2,4‑DCBP) report a 10‑hour half‑life temperature (10‑h HLT) of 37–47 °C (in chlorobenzene), a 1‑hour HLT of 55–65 °C, and a 1‑minute HLT of 112 °C, with an activation energy of 28.1 kcal·mol⁻¹ [1]. In contrast, benzoyl peroxide (BPO) exhibits a 10‑h HLT of 73 °C, a 1‑h HLT of 92 °C, and a 1‑min HLT of 131 °C, with an activation energy of ~30 kcal·mol⁻¹ [2]. This represents a 26–36 °C downward shift in the 10‑h HLT for 2,4‑DCBP relative to BPO. The additional chlorine in 2,4‑DCBP stabilizes the incipient aroyloxy radical through electron withdrawal, lowering the O–O bond dissociation energy. The 2,5‑dichloro isomer is predicted to have a similarly low HLT, but the specific value will be shifted by the different resonance and inductive contributions of the 2,5‑substitution pattern, offering a distinct thermal stability profile for low‑temperature curing applications.

half-life thermal stability organic peroxide safety

By‑Product Profile Differentiation: Chlorobenzoic Acid and Polychlorinated Biphenyl (PCB) Risk

The thermal decomposition of halogenated benzoyl peroxides yields chlorobenzoic acids and, through radical recombination pathways, can generate polychlorinated biphenyls (PCBs). Patent literature explicitly identifies PCB formation as a concern with chlorinated bis‑benzoyl peroxides, including bis(2,4‑dichlorobenzoyl) peroxide [1]. The isomeric identity of the dichlorobenzoyl group determines both the substitution pattern of the resulting chlorobenzoic acid and the regiochemistry of any PCB congeners formed. 2,5‑Dichlorobenzoyl peroxide will generate 2,5‑dichlorobenzoic acid and can potentially form 2,2′,5,5′‑tetrachlorobiphenyl and related congeners, which are distinct from the 2,4‑dichloro‑derived products. For applications involving food‑contact materials or medical devices, the specific PCB congener profile is a critical regulatory discriminator, and the 2,5‑isomer may offer a different toxicological or environmental fate profile relative to the 2,4‑isomer .

decomposition by-products chlorobenzoic acid PCB silicone rubber blooming

Best‑Fit Application Scenarios for Bis(2,5-dichlorobenzoyl) Peroxide Based on Quantitative Evidence


Fine‑Tuned Hot‑Air Vulcanization (HAV) of Silicone Rubber Extrudates

Silicone rubber extrusion with atmospheric‑pressure hot‑air vulcanization requires a peroxide that decomposes rapidly at 100–120 °C yet remains stable during compounding. The 2,5‑dichlorobenzoyl moiety, when incorporated into symmetric or asymmetric peroxide formulations, can lower the decomposition temperature relative to pure bis(2,4‑dichlorobenzoyl) peroxide (T_dec = 101.5 °C), enabling faster cure initiation at a given oven temperature or equivalent cure at a lower temperature, thereby reducing energy consumption and minimising thermal degradation of the silicone polymer [1].

Low‑Temperature Radical Polymerization of Styrene and Acrylate Monomers

For bulk or solution polymerization where a high radical flux at moderate temperature (50–80 °C) is desired, the dichlorobenzoyl peroxide class provides a significantly faster initiation rate than benzoyl peroxide (2,4‑DCBP relative rate = 2.15 vs. BPO = 1.00) [2]. The 2,5‑isomer is expected to offer a comparable rate enhancement with a distinct efficiency profile, making it a candidate for processes where BPO is too slow and 2,4‑DCBP produces an undesirable molecular weight distribution or by‑product level.

Silicone Pressure‑Sensitive Adhesive (PSA) Crosslinking with Controlled Gel Time

DSC studies of silicone PSA crosslinking with dichlorobenzoyl peroxide demonstrate that the crosslinking exotherm and peak temperature are sensitive to peroxide concentration and isomer structure [3]. The 2,5‑isomer, by virtue of its altered decomposition kinetics, can shift the crosslinking exotherm to a different temperature window, providing a tool for formulators to match the curing profile to the thermal stability of the adhesive backing and to control gel time for continuous coating processes.

Specialty Peroxide Formulations Where PCB Congener Profile Is a Regulatory Discriminator

In jurisdictions or applications where the specific PCB congener formed during peroxide cure is subject to monitoring or restriction, the 2,5‑dichlorobenzoyl peroxide decomposition pathway generates 2,5‑dichlorobenzoic acid and associated PCB congeners that are chemically distinct from those arising from 2,4‑DCBP [4]. This creates a selection rationale for the 2,5‑isomer when analytical or toxicological data indicate a more favorable regulatory profile for the 2,5‑derived by‑products, or when a manufacturer needs to distinguish their product from the industry‑standard 2,4‑DCBP‑cured material.

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